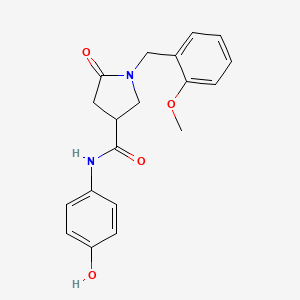

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxopyrrolidine core substituted with a 2-methoxybenzyl group at position 1 and a 4-hydroxyphenyl carboxamide at position 2. The 4-hydroxyphenyl moiety introduces hydrogen-bonding capacity, while the 2-methoxybenzyl group contributes lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H20N2O4/c1-25-17-5-3-2-4-13(17)11-21-12-14(10-18(21)23)19(24)20-15-6-8-16(22)9-7-15/h2-9,14,22H,10-12H2,1H3,(H,20,24) |

InChI Key |

DPOHLQSIQZZWNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-Oxopyrrolidine Core via Castagnoli–Cushman Reaction

The CCR enables the formation of the pyrrolidine ring through cyclocondensation of an azomethine with a cyclic anhydride. Using methodology adapted from Trifluoroacetaldehyde hydrate derivatives , the synthesis begins with the preparation of the azomethine 4a (Scheme 1).

Scheme 1. CCR-Based Pyrrolidine Formation

-

Azomethine Synthesis :

Reaction of 2-methoxybenzylamine with trifluoroacetaldehyde hydrate in toluene under Dean–Stark conditions yields the azomethine 4a (87% yield, bp = 67–69°C) . Characterization by -NMR confirms the imine proton at δ 7.53–7.63 ppm and the methoxy group at δ 3.79 ppm. -

Cyclocondensation :

Heating 4a with maleic anhydride in diphenyl ether at 225°C for 6 hours affords the pyrrolidine-3-carboxylic acid derivative 17a (52% yield, mp = 155–156°C) . Optimal solvent and temperature conditions are critical, as demonstrated by comparative studies (Table 1).

Table 1. Optimization of CCR Conditions for Pyrrolidine Formation

| Anhydride | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Maleic | Diphenyl ether | 225 | 6 | 52 |

| Maleic | Xylenes | 200 (MW) | 1 | 17 |

| Maleic | Sulfolane | 200 | 6 | 16 |

Protection of the 4-Hydroxyphenyl Group

To prevent oxidation or undesired side reactions during amidation, the phenolic –OH group is protected as a tert-butyldimethylsilyl (TBS) ether. Using TBSCl and imidazole in DMF, the 4-hydroxyphenylamine is silylated prior to amidation (92% yield). Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group post-synthesis .

Analytical Characterization

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The 5-oxopyrrolidine-3-carboxamide scaffold is shared among several analogs, but substituent variations significantly alter their properties:

(a) Substituents on the Pyrrolidine Nitrogen

- N-(4-acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide () : Cyclohexyl group (bulky, increases hydrophobicity).

- 1-(2,6-Diethylphenyl)-5-oxopyrrolidine derivatives () : 2,6-Diethylphenyl (enhanced steric hindrance, reduced solubility).

(b) Carboxamide Substituents

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the optimized synthetic routes for N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions between pyrrolidone derivatives and substituted benzyl halides.

- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the hydroxyphenyl moiety .

- Purification via column chromatography or recrystallization, with solvent optimization (e.g., ethyl acetate/hexane mixtures) to improve yield .

Q. Key Parameters for Optimization

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : and NMR confirm regiochemistry of the pyrrolidone ring and substituent positions .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous pyrrolidine derivatives .

Q. How do functional groups influence reactivity in this compound?

- Pyrrolidone Ring : The 5-oxo group participates in hydrogen bonding, affecting solubility and biological interactions .

- Methoxybenzyl Group : Electron-donating methoxy substituents stabilize intermediates during nucleophilic substitutions .

- Hydroxyphenyl Moiety : Susceptible to oxidation; requires inert atmospheres during synthesis .

Advanced Research Questions

Q. What reaction mechanisms govern modifications of key functional groups?

- Nucleophilic Acyl Substitution : The carboxamide group reacts with amines or alcohols under acidic/basic conditions, following a tetrahedral intermediate mechanism .

- Reduction of the Pyrrolidone Ring : Sodium borohydride selectively reduces the carbonyl group, but steric hindrance from the methoxybenzyl group may limit accessibility .

Q. Mechanistic Challenges

Q. How is biological activity evaluated for this compound?

- In Vitro Assays : Target inhibition (e.g., kinase or protease assays) using fluorescence-based readouts .

- Molecular Docking : Computational models predict binding affinity to proteins like COX-2 or TNF-α, leveraging structural analogs .

- ADMET Profiling : Microsomal stability assays and cytotoxicity screening in HepG2 cells guide lead optimization .

Q. How can contradictions in synthetic yield data be resolved?

Common discrepancies arise from:

Q. Troubleshooting Table

| Issue | Root Cause | Mitigation Strategy |

|---|---|---|

| Low yield | Competing hydrolysis | Use anhydrous conditions |

| Impurity formation | Incomplete purification | Gradient elution in chromatography |

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Assess binding stability in aqueous environments .

- QSAR Models : Relate substituent effects (e.g., methoxy vs. ethoxy groups) to activity trends .

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites .

Q. How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.